

An In-depth Technical Guide on the Molecular Structure of 2-Boronobenzenesulfonamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Boronobenzenesulfonamide**

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Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **2-Boronobenzenesulfonamide**, also known as 2-sulfamoylphenylboronic acid. While crystallographic data for this specific molecule is not publicly available, this document leverages data from analogous structures to offer insights into its key structural features. This guide includes detailed experimental protocols for its synthesis and characterization, alongside visualizations of its synthetic pathway and a hypothetical biological signaling pathway, to support further research and drug development efforts.

Introduction

2-Boronobenzenesulfonamide is a bifunctional molecule that incorporates both a phenylboronic acid and a sulfonamide group. This unique combination of functional groups makes it a molecule of significant interest in medicinal chemistry and materials science. Phenylboronic acids are well-established as versatile building blocks in organic synthesis, notably in Suzuki-Miyaura cross-coupling reactions, and are known to interact with diols, including saccharides found on cell surfaces.^[1] Sulfonamides are a well-known class of antibacterial agents that act by inhibiting dihydropteroate synthetase, an enzyme crucial for folic acid synthesis in bacteria.^[1] The presence of both moieties in **2-Boronobenzenesulfonamide** suggests potential for novel therapeutic applications, including targeted drug delivery and enzyme inhibition.

Molecular Structure and Properties

Direct crystallographic data for **2-Boronobenzenesulfonamide** is not readily available in public databases. Therefore, to provide an evidence-based estimation of its molecular geometry, we present data from a closely related and structurally characterized molecule, 4-(methoxycarbonyl)phenylboronic acid.^[2] It is anticipated that the core phenylboronic acid scaffold will exhibit similar structural parameters.

Tabulated Crystallographic Data (Analogous Compound: 4-(methoxycarbonyl)phenylboronic acid)

| Parameter | Value |
|----------------------|-----------|
| Bond Lengths (Å) | |
| B1–O1 | 1.365 (2) |
| B1–O2 | 1.371 (2) |
| B1–C1 | 1.557 (2) |
| S–O (typical) | ~1.43 |
| S–N (typical) | ~1.60 |
| C–S (typical) | ~1.77 |
| **Bond Angles (°) ** | |
| O1–B1–O2 | 118.9 (1) |
| O1–B1–C1 | 121.2 (1) |
| O2–B1–C1 | 119.9 (1) |
| C2–C1–B1 | 121.3 (1) |
| C6–C1–B1 | 121.4 (1) |
| O–S–O (typical) | ~119 |
| O–S–N (typical) | ~106 |
| O–S–C (typical) | ~106 |
| N–S–C (typical) | ~106 |
| Dihedral Angles (°) | |
| O1–B1–C1–C2 | 179.3 (1) |
| O2–B1–C1–C6 | 179.5 (1) |

Note: Data for the phenylboronic acid moiety is from the crystal structure of 4-(methoxycarbonyl)phenylboronic acid.[\[2\]](#) Typical bond lengths and angles for the sulfonamide group are provided for context.

Experimental Protocols

Synthesis of 2-Boronobenzenesulfonamide

The synthesis of **2-Boronobenzenesulfonamide** can be achieved through a multi-step process starting from 2-bromobenzenesulfonyl chloride. The following is a representative protocol adapted from general methods for the synthesis of phenylboronic acids.[3][4]

Step 1: Synthesis of 2-Bromobenzenesulfonamide

- In a fume hood, cool a flask containing 50 mL of concentrated ammonium hydroxide in an ice bath.
- Slowly add 10 g of 2-bromobenzenesulfonyl chloride to the cooled ammonium hydroxide with vigorous stirring.
- Continue stirring for 30 minutes at 0-5 °C.
- Collect the resulting white precipitate by vacuum filtration and wash with cold water.
- Recrystallize the crude product from an ethanol/water mixture to yield pure 2-bromobenzenesulfonamide.

Step 2: Synthesis of 2-Boronobenzenesulfonamide

- In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 5 g of 2-bromobenzenesulfonamide in 100 mL of anhydrous tetrahydrofuran (THF).
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add 1.1 equivalents of n-butyllithium (in hexanes) dropwise via a syringe, maintaining the temperature below -70 °C.
- Stir the mixture at -78 °C for 1 hour.
- Slowly add 1.2 equivalents of triisopropyl borate dropwise, again maintaining the temperature below -70 °C.
- Allow the reaction mixture to slowly warm to room temperature and stir overnight.

- Quench the reaction by adding 50 mL of 1 M hydrochloric acid and stir for 1 hour.
- Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel or by recrystallization to obtain **2-Boronobenzenesulfonamide**.

Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: A representative ^1H NMR spectrum of a phenylboronic acid will show characteristic aromatic proton signals between 7.0 and 8.5 ppm.[5][6] The protons on the sulfonamide nitrogen are expected to appear as a broad singlet, and the hydroxyl protons of the boronic acid may also be visible as a broad singlet, the chemical shift of which can be solvent and concentration-dependent.
- ^{13}C NMR: The ^{13}C NMR spectrum will display signals for the aromatic carbons, with the carbon atom attached to the boron atom appearing at a characteristic downfield shift.[7]

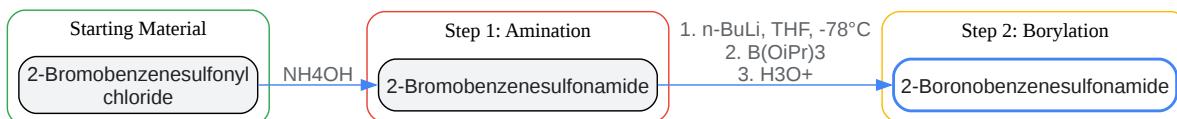
3.2.2. Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for confirming the molecular weight of the synthesized compound.[2]

- Electrospray Ionization (ESI): In negative ion mode ESI-MS, the deprotonated molecule $[\text{M}-\text{H}]^-$ is expected as the parent ion. High-resolution mass spectrometry can be used to confirm the elemental composition.
- Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be employed to study the fragmentation pattern. Expected fragmentation pathways include the loss of water (H_2O) from the boronic acid group and cleavage of the C-B and C-S bonds.[8]

Visualizations

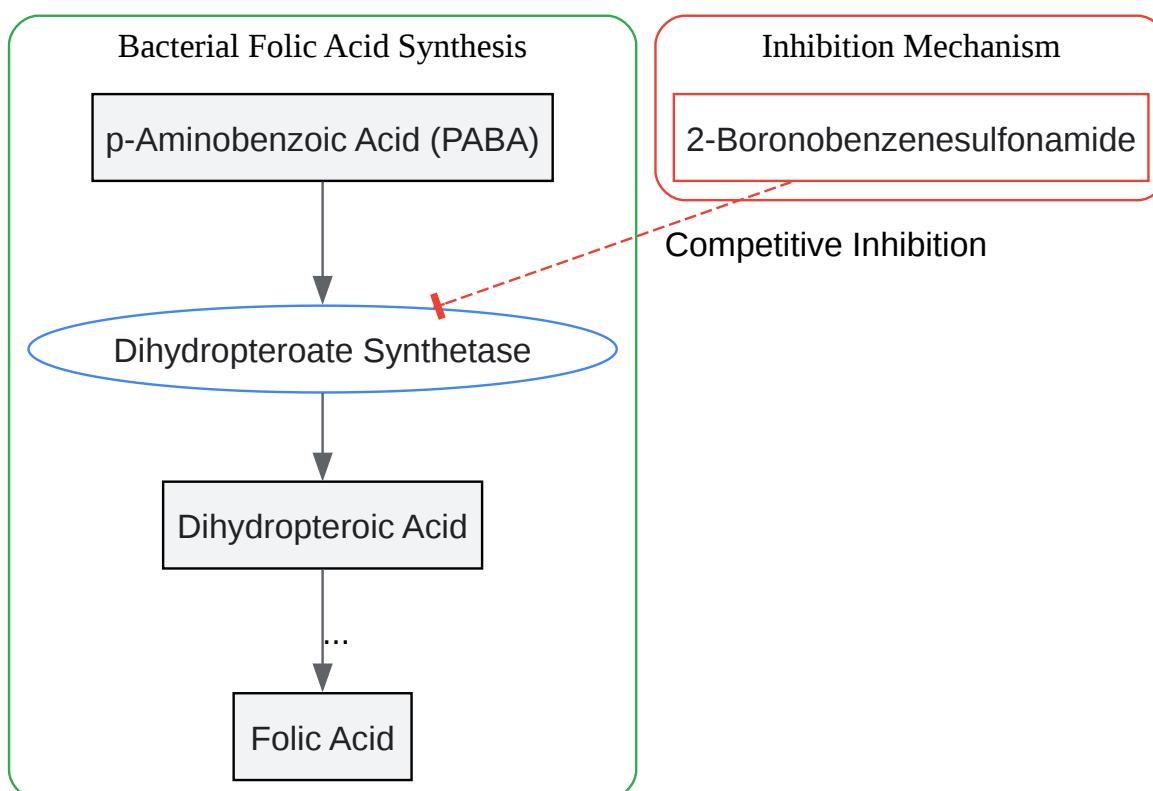
Synthetic Pathway



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Caption: Synthetic route to **2-Boronobenzenesulfonamide**.

Hypothetical Signaling Pathway: Inhibition of Folic Acid Synthesis



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Caption: Hypothetical inhibition of bacterial folic acid synthesis.

Conclusion

2-Boronobenzenesulfonamide represents a promising scaffold for the development of novel chemical entities with potential therapeutic applications. This technical guide provides a foundational understanding of its molecular structure, based on data from analogous compounds, and offers detailed protocols for its synthesis and characterization. The provided visualizations of its synthetic pathway and a plausible biological mechanism of action are intended to facilitate further research into this and related molecules. The development of a definitive crystal structure for **2-Boronobenzenesulfonamide** will be a critical next step in fully elucidating its structure-activity relationships.

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- To cite this document: BenchChem. [An In-depth Technical Guide on the Molecular Structure of 2-Boronobenzenesulfonamide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1288796#2-boronobenzenesulfonamide-molecular-structure>]

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